[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid
Description
[1,3]Oxazolo[4,5-b]pyridine-6-carboxylic acid is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a carboxylic acid group at position 5. Its synthesis typically involves cyclization reactions using acid chlorides or dithioketals with 2-amino-3-hydroxypyridine under basic conditions . Modifications at positions 2 and 7 of the oxazolo ring are common to enhance pharmacological properties .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLXVIUBIHBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448852-05-8 | |
| Record name | [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid typically involves cyclization reactions. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[4,5-b]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, certain substituted pyridines have demonstrated efficacy against various bacterial strains, outperforming standard antibiotics like norfloxacin and fluconazole .
- The synthesis of [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid derivatives has been linked to enhanced antimicrobial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
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Anti-inflammatory Effects :
- Compounds containing the oxazolo[4,5-b]pyridine structure have been investigated for their anti-inflammatory properties. The mechanism involves modulation of specific signaling pathways that influence immune responses. For example, certain derivatives have been shown to inhibit lymphocyte migration by affecting the EDG1 signaling pathway, which could be beneficial in treating autoimmune diseases like multiple sclerosis .
-
Potential as Drug Candidates :
- The structural characteristics of this compound make it a promising scaffold for the development of new pharmaceuticals. Its ability to act as a ligand in coordination chemistry opens avenues for creating metal complexes with potential therapeutic applications in cancer treatment and other diseases .
Organic Synthesis Applications
- Building Blocks in Organic Chemistry :
- Direct Arylation Reactions :
Case Study 1: Antimicrobial Efficacy
A study conducted by Brycki et al. synthesized several derivatives of pyridine and evaluated their antimicrobial activity against a range of bacterial and fungal strains. The results indicated that compounds with longer alkyl chains exhibited superior antimicrobial properties compared to their shorter counterparts .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects of [1,3]oxazolo[4,5-b]pyridine derivatives revealed that these compounds could significantly reduce lymphocyte chemotaxis by modulating the EDG1 signaling pathway. This finding suggests potential therapeutic applications in managing autoimmune conditions where lymphocyte migration is dysregulated .
Mechanism of Action
The mechanism of action of [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include derivatives with substituents on the oxazolo ring, fused heterocycles (e.g., imidazole, triazole), and salts (e.g., lithium).
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is a member of the oxazole and pyridine family of heterocyclic compounds. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties.
This compound can be synthesized through various methods, including cyclization reactions involving pyridine derivatives and carboxylic acids. The synthesis often involves the use of polyphosphoric acid (PPA) as a catalyst, which facilitates the formation of the oxazole ring fused with pyridine.
Antimicrobial Activity
Recent studies have shown that derivatives of [1,3]oxazolo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from this scaffold have demonstrated MIC values ranging from 6.25 to 12.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Fungal Activity : The same compounds also showed antifungal activity against species such as Candida albicans, with MIC values around 12.5 μg/mL .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various studies:
- Cytotoxicity : Certain derivatives have exhibited cytotoxic activities against cancer cell lines such as Hep G2 (hepatocellular carcinoma) with IC50 values ranging from 0.0158 to 71.3 µM .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Kinase Inhibition : It has been reported that this compound can bind to ATP-binding sites on kinases, thereby blocking signal transduction pathways involved in cell growth and division .
- Receptor Modulation : Research indicates that it may act as a modulator for various receptors involved in cellular signaling processes .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by Judge et al. synthesized several derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that some derivatives possessed superior activity compared to standard antibiotics like amoxicillin .
- Anticancer Potential : In vitro studies on Hep G2 cells revealed that specific derivatives significantly reduced cell viability at low concentrations, suggesting their potential as anticancer agents .
Summary Table of Biological Activities
Q & A
Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodology : Conduct meta-analysis of IC₅₀ values across studies, focusing on assay conditions (e.g., cell line variability, incubation time). Replicate key experiments using standardized protocols (e.g., MTT assay in HEK293 vs. HeLa cells). Use ANOVA to identify significant discrepancies .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies enhance the solubility of this compound for in vivo pharmacokinetic studies?
- Methodology : Synthesize prodrugs (e.g., methyl ester or PEGylated derivatives) and evaluate solubility in PBS and simulated gastric fluid. Compare bioavailability via AUC measurements in rodent models .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?
- Resolution : Cross-examine bacterial strains (Gram-positive vs. Gram-negative) and compound concentrations. For example, MIC values against S. aureus (1.2 µg/mL) vs. E. coli (>50 µg/mL) suggest species-specific uptake mechanisms. Confirm via efflux pump inhibition assays .
Literature and Collaboration
Q. How to identify authoritative studies on this compound’s applications in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
